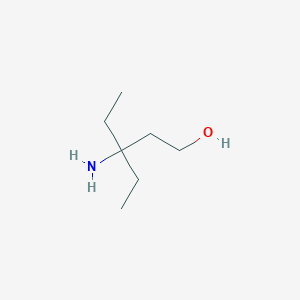

3-Amino-3-ethylpentan-1-ol

Description

BenchChem offers high-quality 3-Amino-3-ethylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-ethylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-ethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-7(8,4-2)5-6-9/h9H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAKZXQNHAOOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Amino Alcohols in Modern Organic Synthesis and Catalysis

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile building blocks and catalysts in a myriad of chemical transformations. In contemporary organic synthesis, they serve as crucial synthons for the preparation of a wide array of more complex molecules, including pharmaceuticals and natural products.

Their utility is particularly pronounced in the field of asymmetric catalysis, where chiral amino alcohols are extensively used as ligands for metal catalysts or as organocatalysts themselves. The ability of the amino and hydroxyl groups to coordinate to a metal center in a bidentate fashion, creating a well-defined chiral environment, is fundamental to their success in inducing stereoselectivity in chemical reactions. This has led to the development of numerous catalytic systems for reactions such as asymmetric reductions, additions, and cyclizations.

The Research Significance of 3 Amino 3 Ethylpentan 1 Ol Within Branched Amino Alcohol Scaffolds

3-Amino-3-ethylpentan-1-ol, with its tertiary amino group and primary alcohol, is a member of the branched amino alcohol family. Its structure is notable for the quaternary carbon atom bearing the amino group and two ethyl substituents. This significant steric bulk around the nitrogen atom is a defining feature that sets it apart from simpler, linear amino alcohols and suggests a unique reactivity profile.

The primary research significance of 3-Amino-3-ethylpentan-1-ol lies in the exploration of how this steric hindrance influences its properties and potential applications. For instance, in catalysis, the bulky ethyl groups could create a specific chiral pocket when the molecule is used as a ligand, potentially leading to high levels of stereocontrol in asymmetric reactions. Furthermore, the steric hindrance could enhance the stability of catalytic intermediates, a desirable trait in many catalytic cycles.

The presence of a primary alcohol offers a reactive handle for derivatization, allowing for the synthesis of a library of ligands with varying electronic and steric properties. The investigation of 3-Amino-3-ethylpentan-1-ol and its derivatives could therefore open new avenues in the design of catalysts for challenging transformations.

Academic Research Directions and Challenges Pertaining to 3 Amino 3 Ethylpentan 1 Ol

Conventional Synthetic Approaches and Optimizations

Conventional methods for synthesizing 3-amino-3-ethylpentan-1-ol often rely on well-established organic reactions that allow for the construction of the key carbon-nitrogen and carbon-carbon bonds within the molecule.

Mannich-type Reactions for C-N and C-C Bond Formation

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of a carbon acid. taylorandfrancis.com This one-pot, three-component condensation involves an aldehyde (like formaldehyde), an amine (primary or secondary), and a compound containing an active hydrogen atom. beilstein-journals.org The products, known as Mannich bases, are typically β-amino carbonyl compounds or their derivatives, which can serve as precursors to amino alcohols. taylorandfrancis.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol form of the carbonyl compound. taylorandfrancis.com

In the context of 3-amino-3-ethylpentan-1-ol synthesis, a Mannich-type reaction could theoretically involve the condensation of an appropriate ketone, formaldehyde (B43269), and an amine. The versatility of the Mannich reaction allows for the synthesis of a wide array of compounds with potential biological activity. beilstein-journals.org

Reductive Amination Strategies

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves the conversion of a ketone or aldehyde to an amine via an intermediate imine. wikipedia.org The reaction can be performed directly, where the carbonyl compound, amine, and a reducing agent are combined in a single step. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org

For the synthesis of 3-amino-3-ethylpentan-1-ol, a suitable precursor would be a β-hydroxy ketone. The reductive amination of such a ketone in the presence of an amine source would yield the desired 1,3-amino alcohol. An efficient protocol for the directed reductive amination of β-hydroxy ketones has been reported, utilizing Ti(iOPr)₄ to coordinate the intermediate imino alcohol, leading to stereoselective formation of 1,3-syn-amino alcohols. organic-chemistry.orgnih.gov This method highlights the potential for controlling stereochemistry during the synthesis.

Alkylation of Amines with Substituted Alcohols

The N-alkylation of amines with alcohols presents an environmentally benign route to more complex amines, with water being the primary byproduct. ionike.com This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with the amine to form an imine. ionike.com The subsequent reduction of the imine by the metal hydride, formed during the initial oxidation, yields the alkylated amine. ionike.com

While direct alkylation of amines with alkyl halides can be problematic due to overalkylation, methods utilizing alcohols as the alkylating agents offer a more controlled approach. ionike.commasterorganicchemistry.com For the synthesis of 3-amino-3-ethylpentan-1-ol, this strategy could involve the reaction of a primary amine with a suitably substituted pentanol (B124592) derivative. A selective mono-N-alkylation of 1,3-amino alcohols has been achieved by forming a stable chelate with 9-BBN, which protects the amine and allows for selective alkylation. organic-chemistry.org

Hydrolysis of Nitriles to Yield Amino Alcohol Moieties

Nitriles are versatile functional groups that can be converted to primary amines through reduction. libretexts.org This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The synthesis of γ-amino alcohols can be accomplished through the hydrogenation of β-hydroxy nitriles. nih.gov

An expedient route to γ-amino alcohols involves the oxa-Michael addition of an alcohol to an α,β-unsaturated nitrile, followed by hydrogenation of the resulting nitrile. nih.gov For instance, the addition of benzyl (B1604629) alcohol to an unsaturated nitrile, followed by hydrogenation, can yield the corresponding amino alcohol. nih.gov This approach provides access to a variety of molecules with a 1,3-relationship between the oxygen and nitrogen functional groups. nih.gov

Synthesis via Reaction of 3-Ethylpentan-1-ol (B1268609) with Formaldehyde and Ammonium (B1175870) Chloride

A specific synthetic route to a related compound, 2-(aminomethyl)-3-ethylpentan-1-ol (B13069341) hydrochloride, involves the reaction of 3-ethylpentan-1-ol with formaldehyde and ammonium chloride under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to afford the final product. The typical reaction conditions involve heating at 60-80°C for 4-6 hours. While the target molecule in this specific synthesis is an isomer, the general principle of combining an alcohol, a formaldehyde source, and an ammonia (B1221849) source illustrates a practical application of the Mannich-type reaction principles for the synthesis of amino alcohols.

Stereoselective Synthesis of Chiral Enantiomers of 3-Amino-3-ethylpentan-1-ol

The development of methods for the stereoselective synthesis of chiral amino alcohols is of significant interest due to the prevalence of these motifs in biologically active molecules. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for pharmaceutical applications.

Several strategies have been developed for the asymmetric synthesis of amino alcohols. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, proline-catalyzed α-amination of aldehydes has been used in the enantioselective synthesis of (S)-2-amino-3-ethyl-pentan-1-ol with high enantiomeric excess. google.com

Another powerful technique is the asymmetric reductive amination of ketones. Engineered amine dehydrogenases (AmDHs) have been employed for the biocatalytic reductive amination of α-hydroxy ketones with ammonia, yielding chiral vicinal amino alcohols with high conversions and excellent enantioselectivity (>99% ee). acs.orgnih.gov This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods. nih.gov

Furthermore, stereoselective Mannich-type reactions have been developed that allow for the simultaneous formation of two adjacent stereocenters. illinois.edu These reactions often utilize chiral organocatalysts or metal complexes to induce high diastereo- and enantioselectivity. illinois.edursc.org The ability to control the stereochemistry at both the carbon bearing the amino group and the one bearing the hydroxyl group is a significant advantage of these methods.

The following table provides a summary of the different synthetic approaches:

| Synthetic Approach | Key Reactants | Key Intermediates | Advantages | Reference(s) |

| Mannich-type Reaction | Ketone, Formaldehyde, Amine | Iminium ion, Enol | One-pot, C-C and C-N bond formation | taylorandfrancis.combeilstein-journals.org |

| Reductive Amination | β-Hydroxy ketone, Amine, Reducing agent | Imine | High efficiency, potential for stereoselectivity | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |

| Alkylation of Amines | Amine, Substituted alcohol, Catalyst | Imine, Metal hydride | Environmentally benign, controlled alkylation | ionike.commasterorganicchemistry.comorganic-chemistry.org |

| Hydrolysis of Nitriles | α,β-Unsaturated nitrile, Alcohol, Reducing agent | β-Hydroxy nitrile | Access to γ-amino alcohols | libretexts.orgnih.gov |

| Stereoselective Synthesis | Varies (e.g., Aldehyde, Ketone, Amine) | Chiral intermediates | Production of single enantiomers, high purity | nih.govgoogle.comacs.orgnih.govillinois.edursc.org |

Enantioselective Routes and Chiral Auxiliaries

The creation of enantiomerically pure compounds is a significant challenge in organic synthesis. For amino alcohols like 3-Amino-3-ethylpentan-1-ol, enantioselective routes are crucial to obtain the desired stereoisomer. These methods often employ chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. researchgate.net These auxiliaries can influence the stereoselectivity of key bond-forming reactions, leading to the preferential formation of one enantiomer over the other. wikipedia.org For instance, oxazolidinones, often derived from amino alcohols, are widely used as chiral auxiliaries in asymmetric alkylation and aldol reactions. wikipedia.orgresearchgate.net After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The table below summarizes some common chiral auxiliaries and their applications in asymmetric synthesis, which are relevant to the preparation of chiral amino alcohols.

| Chiral Auxiliary | Typical Application | Reference |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric aldol reactions, alkylations | wikipedia.orgresearchgate.net |

| Camphorsultam | Asymmetric Diels-Alder, alkylations, aldol reactions | researchgate.net |

| Pseudoephedrine | Asymmetric alkylations | wikipedia.org |

| 8-phenylmenthol | Asymmetric synthesis | wikipedia.org |

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes naturally occurring chiral molecules as starting materials. smolecule.comresearchgate.net This approach leverages the inherent stereochemistry of the starting material to produce an enantiomerically pure target molecule. smolecule.com Amino acids, sugars, and terpenes are common starting points for chiral pool synthesis. researchgate.net

For the synthesis of chiral amino alcohols, a suitable chiral starting material would possess a stereocenter that can be elaborated into the final product structure. For example, a synthesis could commence from a chiral amino acid, where the stereochemistry is already defined. tu-clausthal.de This method provides a direct and often efficient route to the desired enantiomer, avoiding the need for chiral separation or asymmetric catalysis in later steps. orgsyn.org

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis aims to create a specific diastereomer of a molecule with multiple stereocenters. In the context of amino alcohol synthesis, this can be achieved by reacting a chiral starting material with a prochiral substrate, where the existing stereocenter directs the formation of the new one. rsc.org For instance, the reduction of a chiral β-amino ketone can proceed with high diastereoselectivity to yield a syn or anti 1,3-amino alcohol, depending on the reducing agent and reaction conditions. temple.edu

Once a mixture of diastereomers is formed, they can be separated using standard laboratory techniques such as chromatography or recrystallization. google.com This separation is often more straightforward than separating enantiomers. The choice of solvent and conditions for recrystallization can be critical for achieving high diastereomeric purity. google.com

A notable example of diastereoselective synthesis is the palladium-catalyzed aza-Claisen rearrangement, which can produce allylic amides with high diastereoselectivity. psu.edu This method has been successfully applied to the synthesis of β-hydroxy-α-amino acids. psu.edu

Asymmetric Catalysis in Amino Alcohol Preparation

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. jst.go.jp In the preparation of amino alcohols, various catalytic methods have been developed.

Copper-catalyzed asymmetric hydroamination of allylic alcohols has emerged as an efficient one-step method for the synthesis of γ-amino alcohols. nih.govacs.org This reaction proceeds with high regio- and enantioselectivity under mild conditions. nih.govacs.org Similarly, copper(II)-catalyzed asymmetric Henry reactions can be used to produce chiral β-nitro alcohols, which can then be reduced to the corresponding β-amino alcohols. rsc.org

Organocatalysis, using small organic molecules as catalysts, also plays a significant role. For example, proline and its derivatives can catalyze asymmetric α-amination reactions of aldehydes, providing a key step in the synthesis of chiral β-amino alcohols. google.com

| Catalytic Method | Key Features | Relevant Intermediates/Products | Reference |

| Copper-Catalyzed Hydroamination | High regio- and enantioselectivity, mild conditions | γ-Amino alcohols | nih.govacs.org |

| Copper(II)-Catalyzed Henry Reaction | Forms chiral β-nitro alcohols | β-Amino alcohols | rsc.org |

| Proline-Catalyzed α-Amination | Organocatalytic, forms chiral building blocks | β-Amino alcohols | google.com |

Process Intensification and Green Chemistry Aspects in 3-Amino-3-ethylpentan-1-ol Synthesis

Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and potential for automation and scalability. umontreal.caru.nl These benefits are particularly relevant for industrial-scale synthesis. The use of continuous flow reactors can lead to more efficient and reproducible synthetic processes. rsc.org

In a continuous flow setup, reagents are continuously pumped through a reactor, often a microreactor or a packed-bed reactor, where the reaction takes place. umontreal.ca This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. rsc.org For the synthesis of pharmaceutical intermediates, computational fluid dynamics (CFD) can be used to model and optimize reaction conditions in continuous flow reactors, reducing the need for extensive experimentation. rsc.org

Catalyst Development for Enhanced Yield and Selectivity

The development of new and improved catalysts is a key driver of innovation in chemical synthesis. For the preparation of amino alcohols, research focuses on creating catalysts that offer higher yields, greater selectivity (both chemo- and stereoselectivity), and operate under milder, more environmentally friendly conditions.

In the realm of asymmetric catalysis, the development of novel chiral ligands for metal catalysts is an active area of research. thieme-connect.com The goal is to design ligands that create a highly specific chiral environment around the metal center, leading to improved enantioselectivity in reactions such as hydroamination or reduction.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol moiety of 3-amino-3-ethylpentan-1-ol can be oxidized to afford aldehyde and, subsequently, carboxylic acid derivatives. The presence of the amino group necessitates the use of selective oxidation methods to prevent undesired side reactions.

Oxidation of the primary hydroxyl group in 3-amino-3-ethylpentan-1-ol leads to the formation of 3-amino-3-ethylpentanal. Further oxidation, if not controlled, can yield 3-amino-3-ethylpentanoic acid. The corresponding ketone, 3-aminomethyl-3-ethylpentan-2-one, would arise from the oxidation of a secondary alcohol isomer, and is not a direct oxidation product of 3-amino-3-ethylpentan-1-ol. The primary oxidation product, 3-amino-3-ethylpentanal, is a valuable intermediate for further synthetic modifications.

General oxidizing agents such as chromic acid or potassium permanganate (B83412) can be employed for the oxidation of alcohols. smolecule.com However, the challenge in the oxidation of amino alcohols lies in the chemoselectivity, as the amino group is also susceptible to oxidation.

To achieve the selective oxidation of the hydroxyl group in the presence of the amino group, specific reagents and conditions are required. Modern synthetic methods offer several solutions for this transformation.

One effective method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid. nih.govacs.org This system allows for the mild and efficient oxidation of primary alcohols, including β-amino alcohols, to their corresponding aldehydes at room temperature without significant side reactions involving the amino group. nih.govacs.orgorganic-chemistry.org Another highly selective reagent is o-iodoxybenzoic acid (IBX), which can oxidize primary alcohols to aldehydes in dimethyl sulfoxide (B87167) (DMSO) without affecting other easily oxidizable functional groups like amines. google.com

The development of catalytic systems for aerobic oxidation also provides a green and efficient alternative. For instance, a catalyst system comprising a copper(I) salt, a bipyridine (bpy) ligand, and TEMPO can facilitate the aerobic oxidation of primary alcohols to aldehydes using ambient air as the oxidant. organic-chemistry.org These selective methods are crucial for the preparation of 3-amino-3-ethylpentanal from 3-amino-3-ethylpentan-1-ol in good yield and purity.

Table 1: Selective Oxidation Reagents for Primary Amino Alcohols

| Reagent/Catalyst System | Co-oxidant/Conditions | Product | Key Features |

| Trichloroisocyanuric acid / cat. TEMPO | CH2Cl2, Room Temperature | Aldehyde | Mild, highly chemoselective for primary alcohols. nih.govacs.org |

| o-Iodoxybenzoic acid (IBX) | DMSO | Aldehyde | Selective for alcohols over other oxidizable groups. google.com |

| (bpy)CuI / cat. TEMPO | Air (O2), Room Temperature | Aldehyde | Green, uses ambient air as the terminal oxidant. organic-chemistry.org |

Reduction Reactions of the Amine or Other Functional Groups

While the amino group in 3-amino-3-ethylpentan-1-ol is already in a reduced state, its derivatives or the products of the oxidation of the hydroxyl group can undergo various reduction reactions.

The primary amino group of 3-amino-3-ethylpentan-1-ol can be derivatized and subsequently reduced to yield modified primary amines. For instance, the amino group can be converted to a nitrile, which can then be reduced to a primary amine, effectively elongating the carbon chain.

More commonly, the aldehyde derivative, 3-amino-3-ethylpentanal, obtained from the oxidation of the parent alcohol, can serve as a precursor for other primary amines. For example, reductive amination of the aldehyde with ammonia or a primary amine, followed by reduction, can introduce new substituents on the nitrogen atom.

The ketone derivative of a related isomer, a β-amino ketone, can be reduced to the corresponding 1,3-amino alcohol with the formation of a new stereocenter. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the nature of the protecting group on the nitrogen atom. nih.govbenthamscience.com

For instance, the reduction of β-amino ketones with samarium(II) iodide has been shown to provide either syn- or anti-1,3-amino alcohols with high stereoselectivity, depending on the N-protecting group. nih.gov N-Acyl derivatives typically lead to the syn diastereomer, while N-aryl derivatives favor the formation of the anti product. nih.gov Other methods, such as the use of L-selectride or sodium tetrahydridoborate in the presence of a Lewis acid, have also been employed for the stereoselective reduction of β-keto esters, which are structurally related to β-amino ketones. pleiades.online The application of alcohol dehydrogenases (ADHs) from various microorganisms also presents a powerful tool for the stereoselective reduction of bulky ketones to optically enriched alcohols. acs.org

Table 2: Stereoselective Reduction of β-Amino Ketone Derivatives

| Substrate Type | Reducing Agent | Predominant Stereoisomer |

| N-Acyl β-amino ketone | Samarium(II) iodide | syn-1,3-amino alcohol nih.gov |

| N-Aryl β-amino ketone | Samarium(II) iodide | anti-1,3-amino alcohol nih.gov |

| α-Allyl-substituted β-keto ester | NaBH4 / MnCl2 | syn-alcohol pleiades.online |

| α-Allyl-substituted β-keto ester | L-selectride | anti-alcohol pleiades.online |

Nucleophilic Substitution Reactions

Both the hydroxyl and amino groups of 3-amino-3-ethylpentan-1-ol can act as nucleophiles or be converted into leaving groups for nucleophilic substitution reactions. These reactions are fundamental for the derivatization of the parent molecule.

The hydroxyl group, being a poor leaving group, can be activated by conversion to a tosylate, mesylate, or halide. This allows for subsequent displacement by a variety of nucleophiles. sinica.edu.twwikipedia.org For example, reaction with thionyl chloride can convert the alcohol to an alkyl chloride. wikipedia.org

The amino group can act as a nucleophile and react with electrophiles such as alkyl halides or acyl chlorides. smolecule.com A notable example of a nucleophilic substitution reaction involving a similar amino alcohol is the condensation of (S)-2-amino-3-ethylpentan-1-ol with 5-chlorothiophene-2-sulfonyl chloride in the presence of triethylamine. google.com In this reaction, the amino group acts as the nucleophile, attacking the sulfonyl chloride to form a sulfonamide. google.com Such reactions are crucial for the synthesis of a wide range of derivatives with potential biological activity. The steric hindrance around the tertiary carbon atom bearing the amino group in 3-amino-3-ethylpentan-1-ol might influence the rate and feasibility of these substitution reactions. chemrxiv.org

Reactions Involving the Aminomethyl Group

The primary amino group in 3-Amino-3-ethylpentan-1-ol is a key site for various chemical modifications. As a nucleophile, it readily participates in reactions with electrophilic reagents.

One of the fundamental reactions of the aminomethyl group is alkylation . This process involves the reaction with alkyl halides, where the nitrogen atom displaces the halide to form secondary or tertiary amines. Over-alkylation can occur, leading to the formation of a quaternary ammonium salt. libretexts.org The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Another significant reaction is acylation , which leads to the formation of amides. This is typically achieved by reacting the amino alcohol with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. nih.gov For instance, condensation with an acid using a coupling agent like TBTU can yield the corresponding amide derivative. nih.gov

The amino group can also react with aldehydes and ketones to form imines , also known as Schiff bases. This condensation reaction is often reversible and can be driven to completion by the removal of water. The resulting imine can be subsequently reduced to a stable secondary amine, a process known as reductive amination. libretexts.org

Substitution at the Hydroxyl Moiety

The hydroxyl group of 3-Amino-3-ethylpentan-1-ol can undergo substitution reactions, although it is a poor leaving group itself. libretexts.org To facilitate substitution, the hydroxyl group is typically converted into a better leaving group.

One common method is the reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide. This conversion proceeds via an SN2 mechanism for primary alcohols. libretexts.org Another approach is the conversion of the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by various nucleophiles. libretexts.org

The hydroxyl group can also be oxidized to form an aldehyde or a carboxylic acid using appropriate oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Formation of Functionalized Derivatives for Research Applications

The dual functionality of 3-Amino-3-ethylpentan-1-ol makes it a valuable building block for the synthesis of a wide array of functionalized derivatives for various research applications.

Synthesis of Substituted Amines and Amides

As mentioned earlier, the aminomethyl group is a versatile handle for synthesizing substituted amines and amides.

Substituted Amines: N-alkylation with different alkyl halides can introduce a variety of substituents, leading to a library of secondary and tertiary amines. libretexts.org Reductive amination with different aldehydes or ketones provides another route to a diverse set of secondary amines. libretexts.org These substituted amines can be valuable in medicinal chemistry and materials science.

Amides: A wide range of amides can be synthesized by reacting 3-Amino-3-ethylpentan-1-ol with various acylating agents. nih.gov These amide derivatives can exhibit interesting biological activities and are often used as intermediates in the synthesis of more complex molecules. For example, the condensation of an aminated derivative with an acid using TBTU as a coupling agent has been reported in the synthesis of novel compounds. nih.gov

Esterification and Etherification Reactions

The hydroxyl group of 3-Amino-3-ethylpentan-1-ol can be derivatized through esterification and etherification reactions.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. google.com This reaction is known as Fischer-Speier esterification when using a carboxylic acid and an acid catalyst. researchgate.net The efficiency of the reaction can be influenced by steric hindrance around the hydroxyl group. researchgate.net

Etherification: The formation of ethers from 3-Amino-3-ethylpentan-1-ol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is iron(III)-catalyzed etherification or transetherification reactions. acs.org

Cyclization and Heterocycle Formation

The presence of both an amino and a hydroxyl group in the same molecule allows for intramolecular reactions to form heterocyclic compounds. These cyclization reactions are powerful tools in organic synthesis for creating ring structures.

Depending on the reaction conditions and the derivatization of the functional groups, various heterocyclic systems can be synthesized. For instance, after converting the hydroxyl group to a better leaving group, intramolecular nucleophilic attack by the amino group can lead to the formation of nitrogen-containing heterocycles. Dehydrative cyclization is another strategy, often catalyzed by metals, to form heterocycles from amino alcohols. pitt.edu The synthesis of oxazolines, for example, can be achieved through such methods. pitt.edu The choice of reagents and reaction pathways allows for the construction of a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Interactive Data Table: Reactions of 3-Amino-3-ethylpentan-1-ol

| Reaction Type | Functional Group Involved | Reagents | Product Type |

| Alkylation | Aminomethyl | Alkyl Halide | Secondary/Tertiary Amine |

| Acylation | Aminomethyl | Acyl Chloride/Anhydride | Amide |

| Imine Formation | Aminomethyl | Aldehyde/Ketone | Imine (Schiff Base) |

| Substitution | Hydroxyl | SOCl₂/PBr₃ | Alkyl Halide |

| Esterification | Hydroxyl | Carboxylic Acid/Acyl Chloride | Ester |

| Etherification | Hydroxyl | Alkyl Halide (with base) | Ether |

| Oxidation | Hydroxyl | KMnO₄/CrO₃ | Aldehyde/Carboxylic Acid |

| Cyclization | Aminomethyl & Hydroxyl | Dehydrating agents/catalysts | Heterocycle |

Applications of 3 Amino 3 Ethylpentan 1 Ol in Advanced Organic Synthesis and Catalysis

Role as a Building Block for Complex Organic Molecules

As a fundamental component in the assembly of more intricate chemical structures, 3-amino-3-ethylpentan-1-ol serves as a key starting material or intermediate. cymitquimica.com Its bifunctional nature, possessing both nucleophilic amino and hydroxyl groups, enables a wide array of chemical transformations, making it an essential tool for synthetic chemists.

The presence of both an amino and a hydroxyl group allows 3-amino-3-ethylpentan-1-ol to be a precursor in the synthesis of polyfunctional compounds, which are molecules containing multiple functional groups. doubtnut.com These groups can be selectively protected and reacted to introduce additional chemical functionalities, leading to the creation of complex molecules with tailored properties. For instance, the amino group can undergo reactions such as acylation, alkylation, and arylation, while the hydroxyl group can be converted into ethers, esters, or halides. This dual reactivity is instrumental in building molecular diversity from a relatively simple starting material. The strategic manipulation of these functional groups is a cornerstone of modern organic synthesis, enabling the construction of compounds with applications ranging from materials science to medicinal chemistry. upertis.ac.id

The synthesis of various amides, which can serve as precursors to peptidomimetics, demonstrates the utility of amino alcohols in creating polyfunctional molecules through multicomponent reactions like the Ugi condensation. uni-goettingen.de This reaction allows for the rapid assembly of complex structures from simple starting materials.

While direct integration of 3-amino-3-ethylpentan-1-ol into the total synthesis of a specific natural product is not extensively documented in readily available literature, its utility as a chiral building block is a concept of significant interest in natural product synthesis. nih.gov Chiral amino alcohols are prevalent motifs in a vast number of biologically active natural products, including alkaloids, amino sugars, and macrolides. nih.gov The synthesis of enantiomerically pure versions of compounds like 3-amino-3-ethylpentan-1-ol is a critical area of research, as the stereochemistry of a molecule often dictates its biological activity. evitachem.com The development of synthetic routes to chiral amino alcohols, such as through asymmetric amination or the use of chiral auxiliaries, provides the necessary tools for constructing complex natural products with high stereochemical control. nih.gov The structural motif of 3-amino-3-ethylpentan-1-ol, with its potential for creating a chiral quaternary center, makes it a valuable theoretical building block for the synthesis of complex, biologically active molecules.

Utilization as a Chiral Ligand in Asymmetric Catalysis

In the realm of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule, the design and application of chiral ligands are of paramount importance. beilstein-journals.org 3-Amino-3-ethylpentan-1-ol and its derivatives have emerged as promising candidates for the development of effective chiral ligands for a variety of metal-catalyzed enantioselective transformations. nih.gov

The bifunctional nature of 3-amino-3-ethylpentan-1-ol allows it to serve as a scaffold for the synthesis of novel chiral ligands. nih.gov By chemically modifying the amino and hydroxyl groups, a diverse library of ligands can be generated. For example, the amino group can be functionalized to introduce phosphine (B1218219) moieties, creating P,N-ligands, which are highly effective in a range of catalytic reactions. The hydroxyl group can also be modified to tune the steric and electronic properties of the resulting metal complex. The synthesis of C2-symmetric chiral ligands, such as bis(oxazolinyl)thiophenes, from enantiopure amino alcohols has been shown to be effective in creating catalysts for reactions like Friedel-Crafts alkylation. nih.gov The modular nature of these ligands allows for systematic optimization to achieve high enantioselectivity for a specific transformation.

| Catalyst System | Reaction Type | Product | Yield (%) | Enantiomeric Excess (% ee) |

| Cu(OTf)2 / Ligand L5 | Friedel–Crafts Asymmetric Alkylation | Alkylated Indole | up to 76 | up to 81 |

| Cu(acac)2 / (R,R; S,S)-L1 | Asymmetric Allylic Alkylation | (R)-3-phenyl-1-pentene | 91 | 83 |

| Cu(acac)2 / (S,S; R,R)-L1 | Asymmetric Allylic Alkylation | (S)-3-phenyl-1-pentene | 89 | 86 |

Table based on data from various asymmetric catalysis studies. nih.govclockss.org

Chiral ligands derived from amino alcohols, including structures analogous to 3-amino-3-ethylpentan-1-ol, have been successfully employed in a variety of enantioselective transformations. nih.gov These include, but are not limited to, asymmetric hydrogenation, allylic alkylation, and carbon-carbon bond-forming reactions. clockss.orgmdpi.com For instance, iridium complexes of chiral P,N,O-ligands have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones. mdpi.comresearchgate.net Similarly, copper complexes of chiral ligands are effective in catalyzing enantioselective Friedel-Crafts alkylations and conjugate additions. nih.govresearchgate.net The ability of these catalysts to create stereogenic centers with high fidelity is a testament to the effectiveness of the chiral ligand in controlling the reaction pathway.

The structure of the chiral ligand plays a crucial role in determining the stereochemical outcome of a catalytic reaction. Subtle modifications to the ligand framework can lead to significant changes in enantioselectivity and even a reversal in the absolute configuration of the product. This phenomenon, known as ligand-controlled stereoselectivity, is a powerful tool in asymmetric synthesis.

Several factors related to the ligand's structure influence stereoselectivity:

Steric Hindrance: The bulkiness of the substituents on the ligand can create a chiral pocket around the metal center, dictating the facial selectivity of substrate approach.

Electronic Effects: The electron-donating or withdrawing nature of the ligand's functional groups can influence the reactivity and Lewis acidity of the metal catalyst, thereby affecting the transition state energies of the competing diastereomeric pathways.

Bite Angle: In bidentate or multidentate ligands, the angle between the coordinating atoms influences the geometry of the metal complex and, consequently, the stereochemical environment.

Hemilability: The ability of one of the coordinating groups of a multidentate ligand to reversibly dissociate from the metal center can open up coordination sites for the substrate and play a crucial role in the catalytic cycle and enantioselection. mdpi.com

The interplay of these effects is complex and often substrate-dependent. The development of a successful asymmetric catalyst relies on a thorough understanding and optimization of these ligand properties. For example, in the silver-catalyzed propargylic C-H amination, a rapid structure-activity relationship analysis of bis(oxazoline) ligands enabled the design of a new ligand that furnished products in excellent enantioselectivity. nih.gov This highlights the importance of rational ligand design in achieving high levels of stereocontrol.

Research into 3-Amino-3-ethylpentan-1-ol as a Biochemical Probe

The use of small molecules as biochemical probes is a fundamental strategy for exploring complex biological systems. Such probes can help in understanding the architecture of enzyme active sites, clarifying reaction mechanisms, and studying the nature of protein-ligand interactions. Amino alcohols, as a class, are investigated for these purposes due to the presence of key functional groups—the hydroxyl (-OH) and amino (-NH2) groups—which can participate in hydrogen bonding and ionic interactions with biological macromolecules.

Investigation of Enzyme Mechanisms and Interactions

While related amino alcohols are employed in the study of enzyme mechanisms, specific research detailing the use of 3-Amino-3-ethylpentan-1-ol as a probe to elucidate enzyme pathways is not readily found in published literature. Theoretical applications would involve its introduction into an enzymatic system to observe its effect on kinetics, potentially acting as an inhibitor or an activator, which could provide insights into the active site's structure and function. However, specific findings from such investigations involving 3-Amino-3-ethylpentan-1-ol are not currently available.

Protein-Ligand Interaction Studies

The study of how ligands bind to proteins is crucial for drug discovery and understanding biological processes. The amine and hydroxyl groups of amino alcohols can form hydrogen bonds with protein residues, contributing to binding affinity and specificity. While general statements suggest that compounds like 3-Amino-3-ethylpentan-1-ol may be investigated as ligands in enzyme studies, specific protein-ligand interaction data, such as binding affinities (e.g., Kd, IC50) or structural details from co-crystallization studies for this exact molecule, are not documented in accessible scientific reports.

Modulation of Enzymatic and Receptor Activity at a Molecular Level

The structural characteristics of 3-Amino-3-ethylpentan-1-ol suggest it could modulate the activity of enzymes and receptors. The amino group can interact with enzyme active sites or receptor binding pockets, potentially leading to inhibition or activation. Similarly, these interactions can influence signaling pathways by engaging with cellular receptors. However, specific examples and detailed molecular-level research findings on how 3-Amino-3-ethylpentan-1-ol achieves such modulation are not described in the available literature.

Precursor Research for Specialty Chemical and Material Development

The bifunctional nature of 3-Amino-3-ethylpentan-1-ol makes it a candidate as a building block, or precursor, for the synthesis of more complex molecules with specialized functions.

Synthesis of Surfactants and Emulsifiers

Amino alcohols can be used as precursors in the synthesis of specialty surfactants and emulsifiers. The primary alcohol can be esterified or ethoxylated, while the amine group provides a hydrophilic head, which can be quaternized to create cationic surfactants. These molecules are valuable in various industrial formulations. Although related amino alcohols are utilized in the production of surfactants and emulsifiers, specific synthesis routes starting from 3-Amino-3-ethylpentan-1-ol and characterization of the resulting products are not detailed in the public domain.

Design of Specialty Polymers

In polymer chemistry, molecules with multiple reactive sites (like the hydroxyl and amino groups on 3-Amino-3-ethylpentan-1-ol) can be used as monomers or chain extenders. These functional groups can react to form polyurethanes, polyesters, or polyamides. The ethyl groups on the tertiary carbon could potentially impart specific properties such as increased solubility or modified thermal stability to the resulting polymer. While there is mention of related compounds being used in the production of specialty polymers, specific research on the incorporation of 3-Amino-3-ethylpentan-1-ol into polymer chains and the properties of the resulting materials is not available.

Stereochemical Investigations of 3 Amino 3 Ethylpentan 1 Ol

Chiral Resolution Techniques and Their Efficacy

The separation of the racemic mixture of 3-Amino-3-ethylpentan-1-ol into its individual enantiomers is a crucial step for stereochemical studies and for applications where a specific enantiomer is required.

A common and effective method for resolving amino alcohols like 3-Amino-3-ethylpentan-1-ol is through the formation of diastereoisomeric salts with a chiral resolving agent. This technique leverages the different physical properties, particularly solubility, of the resulting diastereomeric salts.

One documented approach involves the use of N-tosyl-leucine as a resolving agent. google.com In this process, approximately one molar equivalent of the resolving agent is dissolved with the racemic amino alcohol in a suitable solvent, such as absolute ethanol (B145695). google.com The key steps are as follows:

Dissolution: 1 equivalent of 3-Amino-3-ethylpentan-1-ol and 0.5 to 1 equivalent of an enantiomer of N-tosyl-leucine are dissolved in a water-free organic solvent like absolute ethanol at a concentration of about 2% by mass. google.com

Crystallization: After a period of agitation, typically around 4 hours, the less soluble diastereoisomeric salt precipitates out of the solution. google.com

Isolation: The precipitated salt is then isolated through filtration or centrifugation. This salt can be further purified by recrystallization. google.com

Liberation of the Enantiomer: The resolved enantiomer of 3-Amino-3-ethylpentan-1-ol is then liberated from the diastereoisomeric salt. The mother liquor, which contains the more soluble diastereoisomeric salt, can be treated to recover the other enantiomer. google.com

The choice of solvent is critical and can vary depending on the specific amino alcohol. For less hydrophilic amino alcohols, solvents like 1,2-dichloroethane, chloroform, ethyl acetate, or diethyl ether may be employed. google.com

A summary of the diastereoisomeric salt formation process for a related compound is presented in the table below.

| Step | Description | Key Parameters |

| 1 | Dissolution of the racemic amino alcohol and the chiral resolving agent. | Solvent: Absolute ethanol; Concentration: ~2% by mass. google.com |

| 2 | Agitation to promote the crystallization of the less soluble diastereomeric salt. | Time: Approximately 4 hours. google.com |

| 3 | Filtration and washing to isolate the pure, less soluble diastereoisomeric salt. | - |

| 4 | Evaporation of the mother liquor to obtain the more soluble diastereoisomeric salt. | - |

| 5 | Liberation of the individual enantiomers from their respective diastereoisomeric salts. | - |

For certain 1-amino-alkan-2-ol compounds, the addition of trans-cinnamic acid to the mother liquor after the initial crystallization of the diastereoisomeric salt can lead to the formation of a conglomerate. google.com A conglomerate is a mechanical mixture of crystals of the two enantiomers, as opposed to a racemic compound where both enantiomers are present in the same crystal lattice. The formation of a conglomerate is advantageous as it allows for the application of preferential crystallization techniques, which can significantly enhance the yield and enantiomeric purity of the recovered enantiomer, often reaching purities of around 99%. google.com One such technique mentioned is the AS3PC method (Alternate Methods of Preferential Crystallization). google.comgoogle.com

Enantiomeric Excess Determination in Synthetic Products

Once a chiral synthesis or resolution has been performed, it is essential to determine the enantiomeric excess (e.e.) of the product. This is a measure of the purity of one enantiomer over the other. Various analytical techniques are employed for this purpose.

While specific data for 3-Amino-3-ethylpentan-1-ol is not detailed in the provided search results, general methods for determining the enantiomeric excess of chiral molecules, particularly amino acids and amino alcohols, are well-established. These methods often involve converting the enantiomers into diastereomers with a chiral derivatizing agent and then analyzing the resulting mixture using techniques like NMR spectroscopy or chromatography.

For instance, chiral solvating agents, including chiral ionic liquids (CILs), can be used in NMR spectroscopy. tu-clausthal.de These agents interact with the enantiomers to form transient diastereomeric complexes, which can lead to distinguishable signals in the NMR spectrum, allowing for quantification. tu-clausthal.de Another approach involves the use of chiral derivatizing agents like trifluoromethylbenzimidazolylbenzoic acid (TBBA), which react with amines and alcohols to form diastereomers that can be analyzed by 19F NMR spectroscopy. acs.org

Mass spectrometry is another powerful tool for determining enantiomeric excess. One method involves the formation of protonated complexes of the amino compound with a chiral selector, such as β-cyclodextrin, in the gas phase using electrospray ionization. ucdavis.edu The rates of guest exchange reactions with an achiral amine can differ for the two enantiomers, allowing for the determination of their ratio by creating a calibration curve. ucdavis.edu

| Analytical Technique | Principle | Application Example |

| NMR Spectroscopy with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate signals for each enantiomer. tu-clausthal.de | Use of chiral ionic liquids to determine enantiomeric ratios of chiral compounds. tu-clausthal.de |

| NMR Spectroscopy with Chiral Derivatizing Agents | Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR spectra. acs.org | Reaction with TBBA followed by 19F NMR analysis. acs.org |

| Mass Spectrometry | Different rates of gas-phase ion/molecule reactions for enantiomeric complexes. ucdavis.edu | Guest exchange reactions of amino acid/β-cyclodextrin complexes. ucdavis.edu |

| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | A common and widely used method for enantioseparation. ucdavis.edu |

| Capillary Electrophoresis (CE) | Separation of enantiomers based on their different electrophoretic mobilities in the presence of a chiral selector. ucdavis.edu | A fast and efficient method for chiral separations. ucdavis.edu |

Influence of Stereochemistry on Molecular Interactions and Reactivity

The specific three-dimensional arrangement of atoms in each enantiomer of 3-Amino-3-ethylpentan-1-ol dictates how it interacts with other chiral molecules, including biological receptors and enzymes. This stereospecificity is a fundamental concept in medicinal chemistry and materials science. evitachem.comcymitquimica.com

The functional groups of 3-Amino-3-ethylpentan-1-ol, the amino (-NH2) and hydroxyl (-OH) groups, are capable of forming hydrogen bonds and ionic interactions. evitachem.com The spatial orientation of these groups, as defined by the stereochemistry at the chiral center, will determine the strength and nature of these interactions with a chiral partner. For example, in a biological system, one enantiomer might fit perfectly into the active site of an enzyme or a receptor, leading to a specific physiological response, while the other enantiomer may have a much weaker interaction or interact with a different target altogether.

The stereochemistry also influences the reactivity of the molecule in stereoselective syntheses. When used as a chiral building block, the absolute configuration of 3-Amino-3-ethylpentan-1-ol will determine the stereochemical outcome of the subsequent reactions it participates in. For instance, in nucleophilic substitution or addition reactions, the approach of the reagent to the reactive center will be influenced by the steric hindrance and electronic environment created by the specific arrangement of the ethyl groups and the hydroxymethyl chain around the chiral carbon.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 3 Ethylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Amino-3-ethylpentan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 3-Amino-3-ethylpentan-1-ol.

The ¹H NMR spectrum of a related compound, (S)-2-Amino-3-ethyl-1-pentanol, shows characteristic signals that can be extrapolated to understand the spectrum of 3-Amino-3-ethylpentan-1-ol. Key signals would include a triplet corresponding to the methyl protons (CH₃), a multiplet for the methylene (B1212753) protons of the ethyl groups (CH₂CH₃), and distinct signals for the methylene group adjacent to the hydroxyl group (CH₂OH) and the methine proton attached to the amino group (CHNH₂). For instance, in (S)-2-Amino-3-ethyl-1-pentanol, the methyl protons appear as a triplet at δ 1.25 ppm, the methine proton as a multiplet at δ 2.65 ppm, and the methylene protons next to the hydroxyl group as a double doublet at δ 3.45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Amino-3-ethylpentan-1-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | Triplet | ~10-15 |

| CH₂ (ethyl) | Multiplet | ~20-30 |

| C(NH₂)(CH₂CH₃)₂ | - | ~50-60 |

| CH₂CH₂OH | Multiplet | ~30-40 |

| CH₂OH | Multiplet | ~60-70 |

Note: The data in this table is predicted based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Chiral Recognition Studies using NMR Solvating Agents

As 3-Amino-3-ethylpentan-1-ol is a chiral molecule, NMR spectroscopy in the presence of chiral solvating agents (CSAs) can be used to distinguish between its enantiomers. CSAs form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. tu-clausthal.de

The choice of CSA is critical for effective chiral recognition. Various types of CSAs, including those based on amino acids, are employed for this purpose. researchgate.net The interaction between the CSA and the enantiomers of 3-Amino-3-ethylpentan-1-ol can result in observable differences in the chemical shifts (Δδ) of specific protons. For example, studies on similar chiral amines and alcohols have shown that the protons nearest to the stereocenter exhibit the largest separation in their signals. nih.govacs.org The magnitude of this separation allows for the determination of enantiomeric purity. High-throughput screening of a diverse set of CSAs can expedite the selection of the most effective agent for a particular analyte. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-3-ethylpentan-1-ol is expected to show characteristic absorption bands corresponding to the O-H, N-H, and C-H bonds.

The presence of the hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amino group (-NH₂) will typically show two sharp peaks in the range of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations. The C-H stretching vibrations of the alkyl chains will appear in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info The C-N and C-O stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), providing further evidence for the compound's structure. researchgate.net

Table 2: Characteristic IR Absorption Bands for 3-Amino-3-ethylpentan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Amino (-NH₂) | N-H stretch | 3300-3500 (two sharp peaks) |

| Alkyl (C-H) | C-H stretch | 2850-3000 |

| Carbon-Nitrogen | C-N stretch | ~1000-1200 |

| Carbon-Oxygen | C-O stretch | ~1050-1150 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of 3-Amino-3-ethylpentan-1-ol. The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound (131.22 g/mol ). biosynth.com High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula C₇H₁₇NO. uni.lu

The fragmentation pattern offers clues about the molecule's structure. Cleavage of the C-C bonds is a common fragmentation pathway for alcohols and amines. For 3-Amino-3-ethylpentan-1-ol, expected fragments could arise from the loss of an ethyl group ([M-29]⁺), a propyl group ([M-43]⁺), or the CH₂OH group ([M-31]⁺). The base peak in the spectrum, the most abundant ion, often results from a stable carbocation formed during fragmentation. For a related compound, 3-ethylpentane, the base ion peak is at m/z 43, corresponding to the [C₃H₇]⁺ ion. docbrown.info

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. uol.de This technique requires a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, and bond angles. researchgate.net For 3-Amino-3-ethylpentan-1-ol, this analysis would unambiguously establish the (R) or (S) configuration at the chiral center (C3). While obtaining a suitable crystal can be a challenge, the resulting structural information is invaluable for understanding the molecule's stereochemistry. dectris.commdpi.com

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of 3-Amino-3-ethylpentan-1-ol and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.

For purity assessment, a sample of the compound is passed through a chromatographic column, and the detector response is monitored. A pure compound will ideally show a single peak. The presence of additional peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations. jst.go.jp Chiral chromatography, using a chiral stationary phase, can be employed to separate the enantiomers of 3-Amino-3-ethylpentan-1-ol and determine the enantiomeric excess.

Impurity profiling involves the identification of the impurities detected during the purity assessment. This is often achieved by coupling the chromatographic system to a mass spectrometer (e.g., GC-MS or HPLC-MS). acs.org The mass spectra of the impurity peaks can be used to deduce their structures. This information is critical for understanding the synthesis process and for quality control.

Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is a crucial step in the analysis of chiral compounds intended for various applications. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for determining the enantiomeric composition and ensuring the optical purity of substances like 3-Amino-3-ethylpentan-1-ol. csfarmacie.czyakhak.org The principle of this technique lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. csfarmacie.cz

Research Findings:

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series), are widely recognized for their broad applicability and excellent chiral recognition capabilities for amines and amino alcohols. yakhak.orgresearchgate.net For the enantiomeric resolution of chiral amines, columns like Chiralpak IE and Chiralcel OD-H have demonstrated high enantioselectivity. yakhak.org The separation is typically achieved under normal-phase conditions.

The mobile phase composition, usually a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol (B145695), is a critical parameter that influences selectivity and resolution. csfarmacie.czyakhak.org The concentration of the alcohol modifier is carefully optimized to achieve baseline separation of the enantiomeric peaks. In a patent describing the synthesis of a related compound, (S)-2-amino-3-ethyl pentan-1-ol, chiral HPLC was used to confirm an enantiomeric excess (ee) of 98%. google.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. yakhak.org Validation parameters include accuracy, precision (intra- and inter-day), specificity, linearity, and range. yakhak.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | yakhak.orgrsc.org |

| Mobile Phase | n-Hexane / Isopropyl alcohol (e.g., 99.5 / 0.5 v/v) | rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | yakhak.org |

| Temperature | Ambient or controlled (e.g., 25 °C) | yakhak.orggoogle.com |

| Detection | UV (e.g., 210-254 nm) | hplc.eu |

| Injection Volume | 5 - 20 µL |

LC-MS and GC-MS for Byproduct Identification

The synthesis of 3-Amino-3-ethylpentan-1-ol can lead to the formation of various byproducts, including unreacted starting materials, intermediates, and products from side reactions. The identification and characterization of these impurities are essential for process optimization and quality control. LC-MS and GC-MS are powerful analytical tools for this purpose, combining the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

LC-MS Analysis: LC-MS is particularly suitable for the analysis of polar, non-volatile, or thermally labile byproducts. acs.org Amine and phenol-containing metabolites and byproducts can be effectively analyzed using LC-MS, sometimes employing derivatization strategies to enhance detection. acs.org In the context of synthesizing amino alcohols, potential byproducts could include over-oxidized products or intermediates from different reaction pathways. LC-MS/MS, a tandem mass spectrometry technique, can provide structural information for the unambiguous identification of these unknown compounds. acs.orgresearchgate.net

GC-MS Analysis: GC-MS is the technique of choice for analyzing volatile and semi-volatile byproducts. mdpi.com The analysis of volatile components often involves a sample preparation step, such as headspace solid-phase microextraction (HS-SPME), to extract and preconcentrate the analytes from the sample matrix. nih.govresearchgate.net The GC oven temperature is programmed to separate compounds based on their boiling points and column interactions. acs.org Following separation, the compounds are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries (e.g., NIST) for identification. nih.gov Potential volatile byproducts in the synthesis of 3-Amino-3-ethylpentan-1-ol could include residual solvents, starting ketones, or aldehydes formed via side reactions. researchgate.net For example, in the synthesis of related pyrrole (B145914) compounds from 2-amino-3-methylpentan-1-ol, GC-MS was used to confirm the mass of the final product. uni-bayreuth.de

| Analytical Technique | Potential Byproducts | Typical Instrumentation & Conditions | Reference |

|---|---|---|---|

| GC-MS | Volatile starting materials (e.g., 3-pentanone), residual solvents, volatile intermediates, degradation products (e.g., aldehydes, ketones). | Injector: 220-250 °C; Carrier Gas: Helium; Column: Capillary (e.g., DB-5ms); Detector: Mass Spectrometer (EI, 70 eV). | nih.govacs.org |

| LC-MS | Non-volatile intermediates, oligomers, polar side-products, products of oxidation. | Mobile Phase: Acetonitrile/Water with additives (e.g., formic acid); Column: C18; Detector: Mass Spectrometer (e.g., ESI-QqQ or TOF). | acs.orgspettrometriadimassa.it |

Computational and Theoretical Studies on 3 Amino 3 Ethylpentan 1 Ol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic nature of 3-Amino-3-ethylpentan-1-ol, revealing its conformational landscape and how it interacts with its environment over time. These simulations model the movement of atoms by solving Newton's equations of motion, providing a detailed view of molecular flexibility and intermolecular forces.

While specific MD studies on 3-Amino-3-ethylpentan-1-ol are not extensively documented in publicly available literature, the principles can be understood from simulations of structurally related compounds. For instance, MD simulations of heptanol (B41253) isomers, such as 3-ethylpentan-3-ol, have been used to investigate the stability and decay of hydrogen-bonded networks in the liquid state. researchgate.netresearchgate.net Such studies show that branched alcohols tend to have weaker hydrogen bonding compared to their linear counterparts. researchgate.net

For 3-Amino-3-ethylpentan-1-ol, MD simulations would focus on:

Conformational Flexibility: Analyzing the rotation around its single bonds to identify the most stable and frequently occurring three-dimensional shapes (conformers). The flexibility of the ethyl groups and the propanol (B110389) chain is a key determinant of its interaction profile.

Solvent Effects: Simulating the molecule in different solvents (e.g., water, ethanol) to understand how solvent molecules arrange around the amino and hydroxyl groups, and how this affects the compound's conformation and solubility.

Intermolecular Interactions: In a simulation of multiple molecules, MD can quantify the hydrogen bonds formed between the amino (-NH2) and hydroxyl (-OH) groups of neighboring molecules. It can also characterize the weaker van der Waals interactions involving the ethyl and pentanol (B124592) backbone. This information is crucial for understanding the physical properties of the bulk material.

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are often used to model the interactions within and between amino alcohol molecules. researchgate.net Topology files for related structures like 3-ethylpentan-1-ol (B1268609) are available for use in common MD software packages such as GROMACS and LAMMPS, providing a starting point for simulating this amino alcohol. uq.edu.au

Quantum-Chemical Calculations (e.g., DFT, SAPT)

Quantum-chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic properties of a single molecule.

Density Functional Theory (DFT) is a widely used quantum-chemical method for predicting the electronic structure of molecules. nrel.gov By calculating the electron density, DFT can determine a variety of molecular properties. For 3-Amino-3-ethylpentan-1-ol, these calculations can predict:

Optimized Geometry: The most stable 3D structure, including precise bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. Regions of high HOMO density (like the nitrogen and oxygen atoms) are likely sites for electrophilic attack, while regions of high LUMO density are susceptible to nucleophilic attack.

Reactivity Descriptors: Calculation of properties like Mulliken charges and electrostatic potential maps can reveal the distribution of charge across the molecule. nrel.gov The negative potential around the nitrogen and oxygen atoms indicates their role as hydrogen bond acceptors and sites of protonation, while the positive potential around the hydrogens of the amino and hydroxyl groups marks them as hydrogen bond donors.

Studies on similar molecules often use DFT methods like B3LYP with basis sets such as 6-31G* for geometry optimization and energy calculations. uq.edu.au More advanced methods, such as M06-2X with a def2-TZVP basis set, have been found to offer a favorable balance of accuracy and efficiency for organic molecules. nrel.gov

Table 1: Representative Data from DFT Calculations for an Amino Alcohol Note: This table is illustrative, based on typical values for similar small organic molecules, as specific published data for 3-Amino-3-ethylpentan-1-ol is not available.

| Calculated Property | Typical Method | Illustrative Value/Information |

|---|---|---|

| Optimized Bond Length (C-N) | DFT (B3LYP/6-31G) | ~1.47 Å |

| Optimized Bond Length (C-O) | DFT (B3LYP/6-31G) | ~1.43 Å |

| HOMO Energy | DFT (M06-2X/def2-TZVP) | Localized on N and O atoms |

| Electrostatic Potential Minimum | DFT | Located near the N and O lone pairs |

The amino and hydroxyl groups of 3-Amino-3-ethylpentan-1-ol are primary sites for hydrogen bonding, a key interaction governing its association with other molecules, including biological targets. Quantum-chemical methods can precisely characterize these interactions.

DFT Calculations: By modeling a dimer or a small cluster of molecules, DFT can calculate the binding energy of a hydrogen bond. The effect of hydrogen bond formation on molecular geometry, such as the elongation of the N-H or O-H bond, can also be quantified. chemrevlett.com

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion (van der Waals) forces. researchgate.net This analysis reveals the fundamental nature of the intermolecular bonds. For 3-Amino-3-ethylpentan-1-ol interacting with another molecule, SAPT could precisely quantify the contribution of electrostatics (from the polar -NH2 and -OH groups) versus dispersion (from the alkyl backbone).

Atoms in Molecules (AIM) Theory: AIM analysis, applied to the electron density from a DFT calculation, can identify and characterize chemical bonds, including weak hydrogen bonds. chemrevlett.com It can find a "bond critical point" between a hydrogen donor and acceptor, and the properties of the electron density at this point reveal the strength and nature (e.g., electrostatic vs. covalent) of the interaction. chemrevlett.com

In related amino alcohol systems, studies have shown that the connectivity is often dominated by strong OH∙∙∙OOC and NH3+∙∙∙OOC hydrogen bonds when in a salt form with a carboxylate anion. nih.gov For 3-Amino-3-ethylpentan-1-ol, the primary interactions would be intermolecular hydrogen bonds where the -OH and -NH2 groups act as both donors and acceptors.

In Silico Prediction of Molecular Targets and Binding Affinity

In silico techniques are computational methods used to screen for potential biological targets of a molecule and estimate its binding affinity, accelerating the process of drug discovery. gla.ac.uk For 3-Amino-3-ethylpentan-1-ol, these methods can generate hypotheses about its mechanism of action.

The general workflow involves:

Homology Modeling: If the 3D structure of a potential protein target is unknown, a model can be built based on the known structure of a similar (homologous) protein. mq.edu.au

Molecular Docking: This technique predicts the preferred orientation of the molecule (the ligand) when bound to a target protein. jabonline.in A scoring function is used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. jabonline.in Docking simulations would place 3-Amino-3-ethylpentan-1-ol into the binding site of various receptors, predicting how its amino, hydroxyl, and ethyl groups interact with the amino acid residues of the protein.

Virtual Screening: The structure of 3-Amino-3-ethylpentan-1-ol can be used as a query to search large databases of compounds to find other molecules with similar properties, or it can be docked against libraries of known biological targets to identify potential protein partners. mdpi.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups necessary for biological activity. For 3-Amino-3-ethylpentan-1-ol, a pharmacophore model would include features like a hydrogen bond donor (from -OH and -NH2), a hydrogen bond acceptor (the lone pairs on N and O), and hydrophobic centers (the ethyl groups). This model can then be used to search for proteins with binding sites that match these features. gla.ac.uk

Table 2: Illustrative In Silico Docking Results Note: This table is hypothetical and demonstrates the type of data generated from a molecular docking study. The target and results are for illustrative purposes only.

| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -6.8 | Asp145, Lys72, Leu25 | H-bond with Asp145 (via -OH), H-bond with Lys72 (via -NH2), Hydrophobic contact with Leu25 |

| Hypothetical GPCR B | -5.9 | Ser192, Asn284, Val110 | H-bond with Ser192 (via -NH2), H-bond with Asn284 (via -OH), Hydrophobic contact with Val110 |

Computational Design of Derivatives with Tailored Properties

Computational methods are instrumental in the rational design of derivatives of a lead compound like 3-Amino-3-ethylpentan-1-ol to enhance desired properties, such as binding affinity, selectivity, or metabolic stability.

The process often follows these steps:

Scaffold Analysis: The core structure of 3-Amino-3-ethylpentan-1-ol is used as a scaffold. Computational analysis identifies positions where chemical modifications could be made without disrupting essential interactions.

Combinatorial Library Generation: A virtual library of derivatives is created by computationally attaching various chemical groups (R-groups) to the scaffold. mdpi.com For instance, one could explore replacing the ethyl groups with other alkyl or aryl groups, or modifying the length of the propanol chain.

Quantitative Structure-Activity Relationship (QSAR): If experimental data is available for a set of similar compounds, a QSAR model can be built. mdpi.com This statistical model correlates chemical structure with biological activity, allowing the prediction of activity for newly designed, untested derivatives.

Screening and Optimization: The virtual library of derivatives is screened using the methods described in section 7.3 (docking, pharmacophore matching). The goal is to identify derivatives with predicted improvements, such as stronger binding to a target (lower binding energy) or a better fit to a pharmacophore model. mdpi.com Promising candidates from these in silico screens are then prioritized for chemical synthesis and experimental testing.

This iterative cycle of computational design, prediction, and experimental validation is a cornerstone of modern medicinal chemistry and materials science, enabling the efficient development of molecules with tailored functions.

Q & A

Q. How can researchers address contradictions in reported pKa values for 3-Amino-3-ethylpentan-1-ol?

- Answer : Use potentiometric titration with a glass electrode in aqueous and non-aqueous solvents (e.g., DMSO) to resolve discrepancies. Computational pKa prediction tools (e.g., ACD/Labs) complement experimental data, accounting for solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.